1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol
Overview
Description
1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol is a useful research compound. Its molecular formula is C10H9FN2O and its molecular weight is 192.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol and its derivatives have been synthesized and structurally characterized. For example, compounds such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole have been studied for their crystal structures and conformations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Corrosion Inhibition in Petroleum Industry
Pyrazol derivatives, including those related to this compound, have been explored as corrosion inhibitors for steel in the petroleum industry. They show potential in protecting N80 steel in acidic environments, indicating their usefulness in oil well stimulation (Singh, Ansari, Quraishi, & Kaya, 2020).
Heavy Metal Extraction in Environmental Applications
Modified ZnO nanopowders functionalized with derivatives of this compound have been used for the extraction of trace amounts of heavy metals like lead and cadmium from water samples. This indicates their potential application in environmental cleanup and monitoring (Nekouei et al., 2016).
Potential as COX-2 Inhibitors
Certain derivatives of this compound have been synthesized as potential COX-2 inhibitors. These compounds are investigated for their potential therapeutic applications, particularly in the treatment of conditions where COX-2 inhibition is beneficial (Patel et al., 2004).
Crystal Structures of Derivatives
The crystal structures of various derivatives of this compound have been extensively studied. These studies provide insights into the molecular conformations and potential reactivities of these compounds (Loh et al., 2013).
Antibacterial Activity
Some derivatives of this compound have been found to exhibit significant antibacterial activity against various bacterial strains. This opens avenues for their potential use as antibacterial agents in medical research and treatment (Rai et al., 2009).
Tautomeric Studies
Studies on tautomers of compounds related to this compound have been conducted. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in various fields (Yamuna et al., 2014).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWHOGBRQYMQOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1595608-37-9 | |
Record name | 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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